Tert-butyl dec-9-ynoate
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Overview
Description
Tert-butyl dec-9-ynoate, also known as 9-Decynoic acid tert-butyl ester, is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is a colorless liquid with a predicted boiling point of 278.9°C and a density of 0.908 g/cm³ . This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl dec-9-ynoate can be synthesized through the esterification of 9-decynoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl dec-9-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various esters, amides.
Scientific Research Applications
Tert-butyl dec-9-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl dec-9-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl cyanoacetate
Uniqueness
Tert-butyl dec-9-ynoate is unique due to its combination of an ester and an alkyne functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tert-butyl dec-9-ynoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-7-8-9-10-11-12-13(15)16-14(2,3)4/h1H,6-12H2,2-4H3 |
InChI Key |
RUUQYRFTWCAFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCC#C |
Origin of Product |
United States |
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